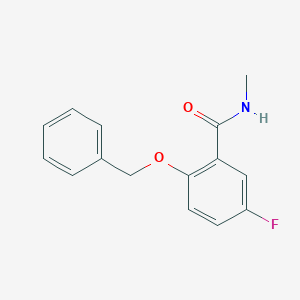

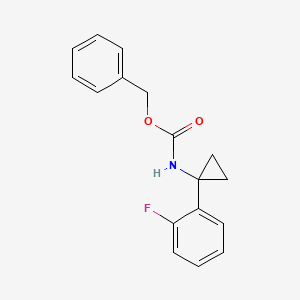

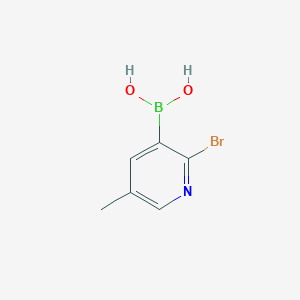

2-(Benzyloxy)-5-fluoro-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Benzyloxy)-5-fluoro-N-methylbenzamide, commonly known as 2-FMB, is a synthetic organic compound composed of a benzamide, benzyloxy, and fluoroalkyl components. It is a useful reagent in organic synthesis, and is becoming increasingly popular in the scientific research community due to its unique properties. Additionally, potential future directions for research utilizing 2-FMB will be discussed.

Applications De Recherche Scientifique

Synthesis of Benzyl Ethers and Esters

2-(Benzyloxy)-5-fluoro-N-methylbenzamide: is used as a reagent in the synthesis of benzyl ethers and esters. It serves as a mild, convenient, and effective reagent for benzyl transfer protocols, particularly in the synthesis of benzyl ethers from alcohols . This application is crucial in organic and medicinal chemistry where protecting groups like the benzyl group are widely used.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is involved in Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds. The reactions are used to synthesize various biaryl compounds, which are significant in pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, 2-(Benzyloxy)-5-fluoro-N-methylbenzamide acts as an intermediate. It’s used in the development of new drugs and therapeutic agents, owing to its ability to undergo various chemical transformations .

Chemical Synthesis

The compound finds applications in chemical synthesis, where it’s used to prepare complex molecules. Its reactivity allows for the construction of diverse molecular architectures, which is essential in developing new materials and chemicals .

Preparation of Multidentate Chelating Ligands

It is utilized in the preparation of multidentate chelating ligands. These ligands are important in coordination chemistry and are used to form stable complexes with metal ions, which have applications in catalysis and material science .

Synthesis of Sequential Polypeptides

2-(Benzyloxy)-5-fluoro-N-methylbenzamide: is used in the synthesis of sequential polypeptides. Polypeptides have a variety of applications, including the development of new biomaterials, drug delivery systems, and as models for studying protein folding and function .

Propriétés

IUPAC Name |

5-fluoro-N-methyl-2-phenylmethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-17-15(18)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJWFXTWMPZQMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)F)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-5-fluoro-N-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene](/img/structure/B1381228.png)